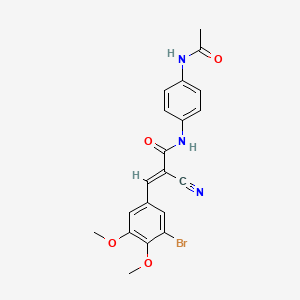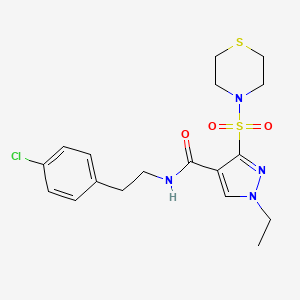![molecular formula C22H22FN7O B2551172 2-cyclopentyl-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)acetamide CAS No. 1007084-37-8](/img/structure/B2551172.png)
2-cyclopentyl-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyclopentyl-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)acetamide is a fascinating chemical compound characterized by its intricate molecular structure and its significant potential across various scientific fields. This compound, with its multi-faceted applications, serves as a noteworthy subject for exploration in chemical, biological, medical, and industrial research.
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of 2-cyclopentyl-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)acetamide typically involves multiple-step reactions. These include cyclization, condensation, and substitution reactions, typically under anhydrous conditions, often with the assistance of a catalyst to ensure yield and purity. Critical reaction parameters include maintaining controlled temperatures and pH levels to ensure proper formation and stability of the intermediate compounds.
Industrial production methods: On an industrial scale, the production of this compound would leverage continuous flow reactors to ensure consistent reaction conditions and enhanced production rates. This method allows for better control over reaction kinetics and offers scalability advantages over traditional batch reactions.
Chemical Reactions Analysis
Types of reactions it undergoes: 2-cyclopentyl-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)acetamide can undergo a variety of chemical reactions such as oxidation, reduction, and substitution. These reactions are pivotal in functionalizing the compound for specific applications.
Common reagents and conditions used in these reactions: Typical reagents for these reactions include oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride, with conditions tailored to the specific reaction, such as solvent selection (e.g., ethanol, acetone) and temperature control.
Major products formed from these reactions: Oxidation and reduction reactions primarily yield hydroxylated and dehydroxylated derivatives, respectively. Substitution reactions, especially halogen substitutions, can introduce functional groups like bromine or iodine, adding versatility to the compound’s applications.
Scientific Research Applications
In chemistry, 2-cyclopentyl-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)acetamide serves as a crucial building block for creating more complex molecular frameworks. In biology, its derivatives have been explored for enzyme inhibition properties, crucial for developing new therapeutic agents. In medicine, the compound shows promise in the development of anti-inflammatory and anticancer drugs due to its ability to modulate specific biological pathways. Industrially, it may find use in the synthesis of specialized materials due to its stable aromatic structure and reactive functional groups.
Mechanism of Action
The compound’s mechanism of action typically involves the modulation of specific molecular targets such as enzymes or receptors. This modulation is achieved through binding to active sites, inhibiting or altering the function of the target protein. The pathways involved can vary but often include critical signal transduction pathways essential for cell survival and proliferation, making it a potent candidate for therapeutic applications.
Comparison with Similar Compounds
Compared to other compounds like 2-cyclopentyl-N-(1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)acetamide, our compound exhibits unique properties due to the presence of the fluorophenyl group, enhancing its reactivity and specificity in biological systems. Similar compounds include derivatives with varied substitutions on the pyrazolo[3,4-d]pyrimidine ring, each offering distinct pharmacokinetic and pharmacodynamic profiles, highlighting the uniqueness of 2-cyclopentyl-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)acetamide.
Got any more specifics to add or edit?
Properties
IUPAC Name |
2-cyclopentyl-N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN7O/c1-14-10-19(27-20(31)11-15-4-2-3-5-15)30(28-14)22-18-12-26-29(21(18)24-13-25-22)17-8-6-16(23)7-9-17/h6-10,12-13,15H,2-5,11H2,1H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLOHSTWDPIXIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CC2CCCC2)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,3-diethoxypropyl)-10-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaene-6-carboxamide](/img/structure/B2551097.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2551100.png)
![2-[(5-bromopyridin-3-yl)oxy]-N-(1-cyano-1-methylethyl)acetamide](/img/structure/B2551101.png)
![2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2551103.png)

![3-(benzenesulfonyl)-N-[4-(4-benzylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2551105.png)



![N-{[4-(2,3-dimethylphenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide](/img/structure/B2551111.png)

